molecular formula C14H14FNO3S B229866 4-fluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

4-fluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

Cat. No. B229866
M. Wt: 295.33 g/mol
InChI Key: KPLUBUSOVHSZAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide, also known as FMMS, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. FMMS is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is not fully understood, but it is believed to act as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and play a crucial role in various physiological processes, including acid-base balance and respiration. Inhibition of carbonic anhydrases has been shown to have potential therapeutic applications in the treatment of glaucoma, epilepsy, and cancer.
Biochemical and physiological effects:
4-fluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes in vitro, with reported inhibition constants ranging from 0.1-10 μM. Inhibition of carbonic anhydrases can lead to various physiological effects, including decreased intraocular pressure, reduced seizure activity, and inhibition of cancer cell growth. However, the specific physiological effects of 4-fluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide in vivo are not well understood and require further investigation.

Advantages and Limitations for Lab Experiments

4-fluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has several advantages for use in lab experiments, including its ease of synthesis and availability, as well as its potential applications in various fields. However, 4-fluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using 4-fluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide.

Future Directions

There are several future directions for research involving 4-fluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in vivo, and the exploration of its applications in materials science and biochemistry. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of 4-fluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide. Overall, 4-fluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has great potential for use in various fields and warrants further investigation.

Synthesis Methods

4-fluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide can be synthesized through various methods, including the reaction of 4-fluorobenzenesulfonyl chloride with 2-methoxy-5-methylphenylamine in the presence of a base such as triethylamine. Another method involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-methoxy-5-methylphenol in the presence of a base such as potassium carbonate. The yield of 4-fluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide can vary depending on the method used, with reported yields ranging from 50-90%.

Scientific Research Applications

4-fluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 4-fluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has been investigated as a potential drug candidate for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In materials science, 4-fluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. In biochemistry, 4-fluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has been used as a probe to study the binding of proteins to sulfonamide derivatives.

properties

Molecular Formula

C14H14FNO3S

Molecular Weight

295.33 g/mol

IUPAC Name

4-fluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C14H14FNO3S/c1-10-3-8-14(19-2)13(9-10)16-20(17,18)12-6-4-11(15)5-7-12/h3-9,16H,1-2H3

InChI Key

KPLUBUSOVHSZAM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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